molecular formula C14H17N5O B2830456 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide CAS No. 1797250-25-9

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide

Cat. No.: B2830456
CAS No.: 1797250-25-9
M. Wt: 271.324
InChI Key: MPTJFRPTJHOXGK-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide is a synthetic small molecule characterized by a nicotinamide core linked via a methylene bridge to a substituted pyrimidine ring. The pyrimidine moiety contains a dimethylamino group at the 4-position and a methyl group at the 6-position, which are critical for modulating its physicochemical and biological properties. The dimethylamino group likely enhances solubility and influences electronic interactions with target proteins, while the methyl group may contribute to steric effects and metabolic stability .

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-10-7-13(19(2)3)18-12(17-10)9-16-14(20)11-5-4-6-15-8-11/h4-8H,9H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPTJFRPTJHOXGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNC(=O)C2=CN=CC=C2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-(dimethylamino)-6-methylpyrimidine.

    Attachment of the Nicotinamide Moiety: The nicotinamide group is introduced via a nucleophilic substitution reaction. This step often requires the use of a base to deprotonate the nicotinamide, making it a better nucleophile.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield, the reactions are carried out in controlled environments.

    Purification Steps: Techniques such as recrystallization, chromatography, or distillation are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

    Bases: Sodium hydroxide or potassium carbonate for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide

This compound is a synthetic organic compound combining a pyrimidine ring and a nicotinamide moiety. It is classified as a nicotinamide derivative, known for its diverse pharmacological properties and applications in medicinal chemistry.

Properties and Characteristics

The compound has a molecular weight of 257.29 g/mol. While specific physical property data like density and boiling point are unavailable, its structural configuration allows for interactions within biological systems, potentially influencing its pharmacological properties.

Key chemical properties include:

  • Presence of a dimethylamino group and a pyrimidine ring These structural features contribute to its potential biological activity.
  • Potential to undergo chemical reactions this compound can undergo reactions such as nucleophilic substitution, hydrolysis, and redox reactions. Common reagents include sodium hydroxide or potassium carbonate to promote nucleophilic substitution reactions.

Potential Applications

This compound holds promise in scientific research, especially in pharmacology and medicinal chemistry. Compounds with similar structures can modulate enzyme activity, suggesting this compound might regulate metabolic processes related to obesity and diabetes through interaction with nicotinamide N-methyltransferase.

Related Compounds and Research

Pyridine derivatives, including nicotinonitrile (3-cyanopyridine) derivatives, have consistently been of interest in drug discovery because of their bioactive properties . Nicotinonitrile derivatives have demonstrated multifaceted biological activity, including antibacterial, antitumor, anticancer, cardiotonic, antiviral, and anticonvulsant properties . Some can inhibit sulfide:quinone oxidoreductase, offering protection against detrimental cardiac remodeling and heart failure .

Mechanism of Action

The mechanism by which N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide exerts its effects involves:

    Molecular Targets: It targets specific enzymes or receptors, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, such as those involved in cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structure places it within a broader class of nicotinamide-pyrimidine hybrids. Below is a comparative analysis with structurally related analogs:

Compound Key Structural Features Potential Biological Implications
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide Nicotinamide + 4-dimethylamino-6-methylpyrimidine, methylene linker Enhanced solubility (dimethylamino), steric hindrance (methyl), potential kinase/PARP modulation
(R)-N-(2-(((S)-1-(dimethylamino)...benzoyl)-L-valyl)pyrrolidine-2-carboxamide (7h) Complex peptidomimetic structure with valine, pyrimido[4,5-d]pyrimidine, and methylbenzoyl Likely targets protein-protein interactions or allosteric enzyme sites; reduced bioavailability vs. simpler analogs
S-substituted N-(4-fluorophenyl)-6-mercapto-nicotinamides (7–53) Nicotinamide + 6-mercapto group, 4-fluorophenyl, sulfur-based substituents Thiol group may enhance metal-binding or redox activity; fluorophenyl increases lipophilicity

Pharmacokinetic and Bioactivity Considerations

  • Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to the lipophilic 4-fluorophenyl and benzoyl groups in analogs .
  • Target Selectivity : The pyrimidine ring in the target compound may engage in π-π stacking or hydrogen bonding with kinase ATP pockets, whereas sulfur-containing analogs (e.g., 6-mercapto-nicotinamides) could exhibit redox-dependent mechanisms .
  • Metabolic Stability : The methyl group on the pyrimidine ring may reduce oxidative metabolism compared to compounds with bulkier substituents (e.g., peptidomimetic 7h) .

Biological Activity

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide is a synthetic compound that belongs to the class of nicotinamide derivatives. Its unique structural features, including a dimethylamino group and a pyrimidine ring, suggest potential biological activities that are being explored in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₄H₁₇N₅O
  • Molecular Weight : 257.29 g/mol
  • CAS Number : 1797250-25-9
PropertyValue
Molecular FormulaC₁₄H₁₇N₅O
Molecular Weight257.29 g/mol
DensityNot available
Boiling PointNot available
Melting PointNot available

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly enzymes involved in metabolic processes. Research indicates that compounds with similar structures can modulate enzyme activity, suggesting this compound may influence pathways related to obesity and diabetes through its interaction with nicotinamide N-methyltransferase (NNMT) .

Potential Applications

  • Metabolic Regulation : Due to its structural similarity to known metabolic regulators, this compound may play a role in managing metabolic disorders.
  • Antitumor Activity : Preliminary studies suggest that derivatives of nicotinamide can exhibit antitumor properties, potentially making this compound a candidate for cancer research .
  • Neuroprotective Effects : Some studies have indicated that nicotinamide derivatives can exert neuroprotective effects, which could be relevant for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds similar to this compound:

  • Study on Enzyme Inhibition : A study demonstrated that certain nicotinamide derivatives inhibited NNMT activity, leading to altered metabolism of nicotinamide and potential therapeutic effects in metabolic diseases .
  • Anticancer Activity : Research involving various nicotinamide derivatives showed promising results in inhibiting cancer cell proliferation in vitro, indicating potential for further development as anticancer agents .

Q & A

Basic: What are the optimal synthetic routes for N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)nicotinamide, and what key reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions starting with functionalization of the pyrimidine core. Key steps include:

  • Amide coupling : Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to link the nicotinamide moiety to the pyrimidine-methyl group .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DCM) under inert atmospheres improve reaction efficiency.
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side products .
    Post-synthesis, purification via column chromatography or recrystallization is critical for high purity.

Basic: Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm substituent positions, with dimethylamino protons appearing as singlets (~2.8–3.2 ppm) and pyrimidine protons as distinct aromatic signals .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound to enhance its biological selectivity?

Methodological Answer:

  • Analog synthesis : Introduce substituents at the pyrimidine’s 4-position (e.g., halogens, alkyl groups) or modify the nicotinamide’s carboxamide group to assess impact on target binding .
  • In vitro assays : Test analogs against enzymes (e.g., kinases) or receptors using fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinities .
  • Computational modeling : Docking studies (e.g., AutoDock) predict interactions with active sites, guiding rational design .

Advanced: What strategies can resolve discrepancies in reported biological activities of structurally similar compounds?

Methodological Answer:

  • Comparative structural analysis : Tabulate analogs (e.g., substituent variations, ring systems) and correlate with activity data to identify critical pharmacophores (see example table below) .
  • Standardized assays : Use consistent cell lines (e.g., HeLa, MCF-7) and protocols (e.g., MTT assays) to reduce variability .
  • Meta-analysis : Review published datasets to identify confounding factors (e.g., solvent effects, assay sensitivity) .
Compound Key Structural Features Reported Activity
Target compoundPyrimidine-methyl-nicotinamideAnticancer (IC50_{50} = 5 μM)
N-Methyl NicotinamideNo pyrimidine moietyAntioxidant
Thiophene-Nicotinic AcidThiophene fused to nicotinic acidAnti-inflammatory

Advanced: What in vitro models are appropriate for evaluating the compound’s mechanism of action in cancer research?

Methodological Answer:

  • Cytotoxicity assays : Screen against cancer cell lines (e.g., A549, HepG2) using ATP-based viability assays (e.g., CellTiter-Glo) .
  • Target identification : Employ pull-down assays with biotinylated derivatives or thermal shift assays (TSA) to identify interacting proteins .
  • Pathway analysis : Western blotting or qPCR to assess downstream effects (e.g., apoptosis markers like caspase-3) .

Basic: What are the stability considerations for this compound under different storage conditions?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent degradation.
  • Light sensitivity : Amber vials reduce photodegradation of the pyrimidine and nicotinamide groups .
  • Solvent compatibility : Dissolve in DMSO for long-term storage, but avoid repeated freeze-thaw cycles .

Advanced: How can researchers elucidate the compound’s interaction with DNA or proteins?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, Kd_d) .
  • Circular Dichroism (CD) : Detect conformational changes in proteins/DNA upon compound binding .
  • X-ray crystallography : Resolve co-crystal structures to identify binding motifs (e.g., hydrogen bonds with the dimethylamino group) .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Yield optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) .
  • Purification bottlenecks : Transition from column chromatography to recrystallization for large batches .
  • Quality control : Implement in-process HPLC monitoring to ensure batch consistency .

Advanced: How can computational chemistry aid in predicting the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADME prediction : Tools like SwissADME estimate solubility, permeability, and cytochrome P450 interactions .
  • Metabolic stability : Simulate phase I/II metabolism (e.g., oxidation of dimethylamino groups) using Schrödinger’s MetaSite .
  • Toxicity profiling : Use ProTox-II to predict hepatotoxicity or cardiotoxicity risks .

Advanced: What experimental approaches validate the compound’s role in modulating epigenetic targets?

Methodological Answer:

  • HDAC inhibition assays : Fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure deacetylase activity .
  • ChIP-seq : Assess histone acetylation changes in treated cells .
  • Gene expression profiling : RNA-seq to identify upregulated tumor suppressors (e.g., p21) .

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